Ethyl dibunate
Description
Historical Context of Academic Research and Early Investigations
Academic and industrial research into ethyl dibunate (B83973) began in the mid-20th century, as part of a broader effort to find effective cough suppressants without the sedative and addictive properties of narcotic options like codeine. nih.govwho.int The initial investigations laid the groundwork for understanding its chemical and pharmacological profile.
The synthesis of ethyl dibunate, chemically known as ethyl 3,6-di-tert-butyl-1-naphthalenesulfonate, was first described in a 1961 publication by Menard and colleagues. drugfuture.com This was followed by pharmacological studies to characterize its effects. A key study in 1967 investigated the pharmacology of this compound, identifying it as a new antitussive agent. nih.gov This research involved various animal models, including cats, dogs, rabbits, and rats, to assess its effects on the central nervous system and its mechanism of action. nih.gov
Clinical investigations into its efficacy in humans soon followed. A notable 1966 study by Sevelius and Colmore focused on the objective assessment of antitussive agents, including this compound. nih.gov This work was expanded in a 1967 controlled clinical trial by the same researchers, which compared the antitussive effect of this compound to that of codeine and a placebo in patients suffering from chronic cough associated with conditions like bronchitis and emphysema. nih.gov These early studies suggested that this compound could be an effective cough suppressant, and it was noted for its peripheral mechanism of action, which was believed to involve blocking afferent signals in the cough reflex arc. wikipedia.org Unlike narcotic antitussives, it was reported not to cause sedation or respiratory depression. wikipedia.org
Table 1: Key Historical Research on this compound
| Year | Authors | Focus of Study | Key Findings/Contribution | Reference(s) |
|---|---|---|---|---|
| 1961 | Menard et al. | Chemical Synthesis | First described the preparation of this compound. | drugfuture.com |
| 1967 | Shemano et al. | Pharmacology | Characterized the antitussive effects in animal models (cats, dogs, etc.). | drugfuture.comnih.gov |
| 1967 | Sevelius & Colmore | Clinical Trial | Compared this compound's antitussive effect against codeine and placebo in patients with chronic cough. | nih.govdrugfuture.comnih.govnih.gov |
Contemporary Research Significance and Unexplored Avenues
Despite its promising start, contemporary academic research focusing specifically on this compound has become sparse. A review of scientific literature shows a significant drop-off in dedicated studies on this compound after the initial wave of investigations in the 1960s.
A more recent publication from 2023, which examined the placebo effect in chronic cough, revisited the 1967 clinical trial data. researchgate.net The authors noted that their own study, using continuous recordings in patients with chronic bronchitis and obstructive emphysema, did not demonstrate an antitussive effect for this compound, questioning its efficacy. researchgate.net
The limited recent research indicates that the compound's significance today is more historical than clinical. However, this also highlights several unexplored avenues. The precise molecular mechanism of action, initially thought to be a peripheral suppression of the cough reflex, has not been fully elucidated with modern pharmacological techniques. patsnap.compatsnap.com Further research could clarify its specific targets and pathways. Additionally, the potential for synthesizing derivatives of this compound for other therapeutic applications remains an open area of investigation. The lack of current research means that its full potential, as well as a modern reassessment of its efficacy, remains largely unexplored.
Table 2: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₂₀H₂₈O₃S | drugfuture.comnih.gov |
| IUPAC Name | ethyl 3,6-di-tert-butylnaphthalene-1-sulfonate | nih.gov |
| Molar Mass | 348.50 g/mol | drugfuture.comnih.gov |
| Physical Description | Crystals from ethanol | drugfuture.com |
| Melting Point | 138-139 °C | drugfuture.com |
| CAS Number | 5560-69-0 | drugfuture.comnih.gov |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
5560-69-0 |
|---|---|
Molecular Formula |
C20H28O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |
InChI Key |
ZAMACTJOCIFTPJ-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Other CAS No. |
5560-69-0 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization
Historical Synthetic Methodologies and Their Evolution
The foundational synthesis of the core structure of ethyl dibunate (B83973) historically involves a two-step process: Friedel-Crafts alkylation followed by sulfonation and subsequent esterification.
The initial step is the alkylation of naphthalene (B1677914) with approximately two moles of tert-butyl chloride. cdnsciencepub.com This reaction, characteristic of a Friedel-Crafts alkylation, typically yields a mixture of products. Research has shown that the tert-butylation of naphthalene results in a mixture containing nearly equal amounts of 2,6-di-tert-butylnaphthalene (B165587) and 2,7-di-tert-butylnaphthalene (B76764). cdnsciencepub.com
Following alkylation, the resulting isomeric mixture of di-tert-butylnaphthalene is sulfonated. The commercial product, often referred to as sodium di-tert-butylnaphthalenesulfonate, was therefore an isomeric mixture. cdnsciencepub.com To isolate and identify these isomers, the mixture was treated with thionyl chloride to form the corresponding sulfonyl chlorides. These isomeric sulfonyl chlorides could then be separated by fractional crystallization. cdnsciencepub.com Hydrolysis of the separated sulfonyl chlorides regenerated the pure sodium 2,6- and 2,7-di-tert-butylnaphthalenesulfonates. cdnsciencepub.com
The final step in the historical synthesis of ethyl dibunate is the esterification of the sulfonic acid. One of the early methods for this transformation was the reaction of the free sulfonic acid with diazoalkanes. Specifically, 2,6-di-tert-butylnaphthalene-4-sulfonic acid was treated with an ethereal solution of diazoethane (B72472) to yield the ethyl ester, this compound. cdnsciencepub.comthieme-connect.de This method, while effective, involves the use of diazoalkanes, which are known to be toxic and potentially explosive, prompting the development of safer alternatives. thieme-connect.de
An evolution from this method is detailed in patent literature, which describes two primary pathways for the preparation of esters of di-tert-butyl-naphthalene-4-sulfonic acids. google.com
Reaction of a Sulfonyl Halide with an Alcohol : This involves reacting the isolated 2,6- or 2,7-di-tert-butyl-naphthalene-4-sulfonyl chloride with an alcohol (such as ethanol) to form the corresponding ester. google.com
Reaction of a Sulfonate Salt with an Alkylating Agent : This pathway involves reacting an alkali salt, such as sodium 2,6-di-tert-butyl-naphthalene-4-sulfonate, with a dialkylsulfate, like diethylsulfate. google.com This approach avoids the direct handling of the free sulfonic acid or the hazardous diazoalkanes, representing a significant refinement in the synthesis.
Table 1: Key Historical Synthetic Reactions for this compound and Precursors
| Step | Reactants | Reagents/Conditions | Product(s) | Reference(s) |
| Alkylation | Naphthalene, tert-butyl chloride | Friedel-Crafts conditions (e.g., AlCl₃) | Mixture of 2,6- and 2,7-di-tert-butylnaphthalene | cdnsciencepub.com |
| Sulfonation | Di-tert-butylnaphthalene isomer mixture | Sulfonating agent (e.g., H₂SO₄) | Mixture of sodium di-tert-butylnaphthalenesulfonates | cdnsciencepub.com |
| Esterification (Method 1) | 2,6-di-tert-butylnaphthalene-4-sulfonic acid | Diazoethane in ether | Ethyl 2,6-di-tert-butylnaphthalene-4-sulfonate (this compound) | cdnsciencepub.comthieme-connect.de |
| Esterification (Method 2) | Sodium 2,6-di-tert-butyl-naphthalene-4-sulfonate | Diethylsulfate | Ethyl 2,6-di-tert-butylnaphthalene-4-sulfonate (this compound) | google.com |
Advanced Synthetic Approaches and Chemoenzymatic Techniques
While the classical chemical syntheses are well-established, the field of pharmaceutical manufacturing continuously seeks more efficient, sustainable, and selective methods. Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, offers significant potential in this regard.
Currently, there is a lack of specific literature detailing advanced chemoenzymatic synthesis routes developed exclusively for this compound. However, the general principles of chemoenzymatic synthesis are applicable. For instance, the sulfation step is a critical part of the synthesis. The discovery of phenolic sulfotransferase enzymes, such as FgSULT1 from Fusarium graminearum, opens a potential avenue for the biocatalytic production of sulfated molecules. asm.org Such enzymes could be used in whole-cell biotransformation systems to sulfate (B86663) the di-tert-butylnaphthalene core, potentially offering higher selectivity and milder reaction conditions compared to traditional chemical sulfonation. asm.org This approach could be coupled with an ATP-regeneration system to ensure the efficiency of the sulfating cofactor, 3′-phosphoadenosine-5′-phosphosulfate (PAPS). asm.org
Although not yet applied to this compound, chemoenzymatic strategies have been successfully used to synthesize other complex drugs, such as oseltamivir, where dioxygenase enzymes perform key transformations. nih.gov A similar research-driven approach could lead to novel chemoenzymatic pathways for this compound or its analogs in the future.
Design and Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives is crucial for structure-activity relationship (SAR) studies and for developing compounds with improved properties. The synthetic routes to this compound lend themselves to the creation of a variety of derivatives.
Isomeric Analogs : The historical synthesis itself produced a key isomeric analog: ethyl 2,7-di-tert-butylnaphthalene-4-sulfonate. This compound is synthesized via the same pathways as the 2,6-isomer, starting from the separated 2,7-di-tert-butylnaphthalene intermediate. cdnsciencepub.comgoogle.com
Ester Analogs : The esterification step is a straightforward point for modification.
Methyl Ester : The methyl analog, methyl 2,6-di-tert-butylnaphthalene-4-sulfonate, was prepared by reacting the sulfonic acid with diazomethane. cdnsciencepub.com
Other Esters : Patent literature explicitly covers the synthesis of a wide range of esters, including those derived from various alkyl, cycloalkyl, aryl, and aralkyl alcohols, by reacting them with the corresponding sulfonyl chloride. google.com
Core Structure Derivatives : Modifications to the di-tert-butylnaphthalene core have also been explored. For example, 1,8-dibromo-3,6-di-tert-butylnaphthalene has been synthesized by the direct alkylation of 1,8-dibromonaphthalene (B102958) with tert-butyl chloride using aluminum chloride as a catalyst. rsc.org This provides a functionalized core that could be further elaborated into novel derivatives.
Table 2: Synthesis of Selected this compound Analogs
| Analog/Derivative | Precursor(s) | Key Reagent(s)/Method(s) | Reference(s) |
| Methyl 2,6-di-tert-butylnaphthalene-1-sulfonate | 2,6-di-tert-butylnaphthalene-1-sulfonic acid | Diazomethane in ether | cdnsciencepub.com |
| Ethyl 2,7-di-tert-butylnaphthalene-1-sulfonate | Sodium 2,7-di-tert-butylnaphthalene-1-sulfonate | Diethylsulfate | google.com |
| 1,8-Dibromo-3,6-di-tert-butylnaphthalene | 1,8-Dibromonaphthalene, tert-butyl chloride | Aluminum chloride (AlCl₃) | rsc.org |
Stereochemical Considerations in this compound Synthesis
Stereochemistry plays a vital role in the activity and safety of many pharmaceutical compounds. However, in the case of this compound (ethyl 3,6-di-tert-butylnaphthalene-1-sulfonate), the molecule is achiral. ncats.ioncats.io It does not possess any stereocenters, and therefore, it does not have enantiomers or diastereomers. ncats.ioncats.io
The key isomeric consideration in its synthesis is not stereoisomerism but constitutional isomerism . As previously described, the initial Friedel-Crafts alkylation of naphthalene produces a mixture of constitutional isomers, primarily the 2,6- and 2,7-di-tert-butylnaphthalenes. cdnsciencepub.com The challenge in the historical synthesis was the separation of these isomers to obtain the pure 2,6-isomer required for this compound. This separation was achieved at the stage of the isomeric sulfonyl chlorides through fractional crystallization, a method that relies on the different physical properties (like solubility) of the isomers. cdnsciencepub.com
Therefore, while the final this compound molecule is achiral, controlling the isomeric purity of the di-tert-butylated naphthalene precursor is a critical aspect of its synthesis. Modern analytical and purification techniques would now allow for more efficient separation than was historically possible. The lack of stereoisomers simplifies the synthesis and regulatory process, as there is no need to resolve enantiomers or control the formation of diastereomers, which is a major focus in the synthesis of many other drugs. incb.org
Pre Clinical Pharmacological and Biological Research
In Vitro Studies on Molecular Interactions and Biological Activity
Detailed in vitro studies providing specific data on the molecular interactions and biological activity of ethyl dibunate (B83973) are not extensively available in recently published literature. The primary mechanism is understood from a broader pharmacological context rather than specific molecular-level assays.
Ligand-Target Binding Investigations in Non-Human Models
Specific ligand-target binding studies for ethyl dibunate in non-human models are not well-documented in the available scientific literature. Research into its precise molecular targets and binding affinities has not been a prominent focus of recent publications.
Enzymatic Modulation and Pathway Research
There is a lack of specific data from enzymatic modulation and pathway research studies for this compound. The current understanding of its mechanism does not point towards a primary mode of action involving the direct modulation of specific enzymes.
Cellular Mechanisms of Action in Pre-clinical Systems
This compound is characterized as a peripherally acting antitussive agent. wikipedia.org Its mechanism of action is thought to involve the suppression of the cough reflex by acting on the sensory elements of the reflex arc. wikipedia.org It is proposed that this compound may block afferent nerve signals that initiate the cough reflex, thereby reducing the urge to cough at the peripheral level. wikipedia.org This contrasts with centrally acting antitussives, such as opioids, which suppress the cough center in the brainstem. nih.gov
In Vivo Pharmacological Evaluation in Animal Models
In vivo studies in animal models have been fundamental in characterizing the antitussive effects of this compound.
Efficacy Assessment in Defined Pre-clinical Models
Pharmacokinetic Profiling in Animal Species
Information regarding the comprehensive pharmacokinetic profiling of this compound in various animal species is limited in recent literature. A study published in 1966 investigated the metabolism of radiolabeled this compound (this compound-14C), indicating that early research into its absorption, distribution, metabolism, and excretion was conducted. ncats.io However, the detailed pharmacokinetic parameters from this study are not accessible in the available resources.
Metabolic Pathways and Biotransformation Studies (Non-human)
Currently, there is a lack of publicly available, detailed research findings specifically elucidating the metabolic pathways and biotransformation of this compound in non-human preclinical studies. While the existence of a study involving radiolabeled this compound (this compound-14C) from 1966 suggests that metabolic investigations have been conducted, the specific metabolites formed, and the enzymatic pathways responsible for the biotransformation in animal models have not been detailed in accessible scientific literature. General principles of xenobiotic metabolism would suggest that this compound, an ethyl-ester of a naphthalenesulfonic acid, could potentially undergo hydrolysis of the ethyl ester group to form the corresponding sulfonic acid, and/or hydroxylation on the naphthalene (B1677914) ring or the tert-butyl groups. However, without specific studies, the exact metabolic fate remains unconfirmed.
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound and a series of structurally related analogs to determine the impact of various chemical modifications on its antitussive activity are not extensively available in the public domain. SAR studies are crucial for optimizing the pharmacological properties of a lead compound. For this compound, such studies would involve synthesizing and testing a range of analogs to probe the importance of the ethyl sulfonate group, the bulky tert-butyl substituents, and their positions on the naphthalene core for antitussive efficacy. For instance, modifying the ester group, altering the size and position of the alkyl groups on the naphthalene ring, or changing the substitution pattern could provide valuable insights into the key structural features required for its pharmacological action. The absence of such published data limits a detailed understanding of the pharmacophore responsible for its antitussive effects.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Research-Oriented Characterizationresearchgate.netanimbiosci.orguobabylon.edu.iq
Spectroscopic methods are indispensable tools in the chemical and pharmaceutical sciences, offering detailed insights into the molecular structure and properties of compounds. uobabylon.edu.iq For ethyl dibunate (B83973), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for its comprehensive characterization. researchgate.netanimbiosci.orguobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Researchresearchgate.netanimbiosci.org
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the unambiguous determination of molecular structure. In the context of ethyl dibunate research, ¹H and ¹³C NMR are routinely used to confirm its chemical identity and stereochemistry.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For instance, the ¹H NMR spectrum of a related compound, ethyl alcohol, shows distinct peaks corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. osti.gov The chemical shifts (δ) of these protons, typically measured in parts per million (ppm), are indicative of their electronic environment. For example, in a study of ethanol-induced formation of ethyl glucuronide, the methyl protons of the ethyl group appeared as a triplet at approximately 1.24 ppm. nih.gov The splitting of the signal into a triplet is due to the coupling with the adjacent methylene protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will give a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing clues about its hybridization and bonding environment.
Quantitative NMR (qNMR) can also be employed to determine the purity of this compound or to quantify it in a mixture without the need for a reference standard of the analyte itself. researchgate.net This is achieved by comparing the integral of a specific resonance of this compound to that of a known amount of an internal standard. researchgate.net
Table 1: Illustrative ¹H NMR Data for an Ethyl Group
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Methyl) | 1.2 | Triplet (t) |
| -OCH₂- (Methylene) | 3.6 | Quartet (q) |
Note: The exact chemical shifts can vary depending on the solvent and the rest of the molecular structure.
Mass Spectrometry (MS) for Complex Mixture Analysis and Metabolite Identificationresearchgate.netuobabylon.edu.iqlibretexts.org
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. frontiersin.org In the study of this compound, MS is crucial for analyzing complex biological matrices and identifying its metabolites. mdpi.commpg.de
High-resolution mass spectrometry (HRMS) can provide the exact mass of the this compound molecule, allowing for the determination of its molecular formula. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. animbiosci.orgresearchgate.net This is particularly important in metabolomics studies, where the goal is to identify and quantify all the metabolites of a drug in a biological sample, such as urine or plasma. frontiersin.org
In such studies, the sample is first separated by chromatography, and then the individual components are introduced into the mass spectrometer. mdpi.com The molecules are ionized, and their mass-to-charge ratio (m/z) is measured. By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained, which can be used to identify the structure of the metabolites. mdpi.com For example, the identification of metabolites of this compound would involve looking for characteristic losses of fragments corresponding to the ethyl group or other parts of the molecule.
Advanced Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopyresearchgate.netanimbiosci.orguobabylon.edu.iq
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule. uobabylon.edu.iq
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uobabylon.edu.iq For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), as well as C-O and C-H bonds. These characteristic frequencies help to confirm the presence of these functional groups within the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a lower energy orbital to a higher energy orbital. libretexts.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. libretexts.org While this compound itself may not have a strong chromophore in the visible region, its UV spectrum can be used for quantitative analysis, for example, to determine its concentration in a solution using the Beer-Lambert law. libretexts.orgresearchgate.net UV-Vis spectroscopy can also be used in combination with multivariate statistical tools to discriminate between different samples or to predict their properties. mdpi.com
Chromatographic Separations and Purity Assessment in Research Samplesresearchgate.net
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of pharmaceutical compounds like this compound. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods in this regard.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds. nih.gov In the context of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. pensoft.net In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.net By carefully selecting the mobile phase composition and flow rate, this compound can be separated from its impurities and degradation products. researchgate.net The purity of the sample can then be determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. researchgate.net
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. If this compound is amenable to GC analysis, this technique can provide high-resolution separations and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. researchgate.net
Thin-Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for rapid purity checks and to monitor the progress of a chemical reaction. researchgate.net The purity of a compound can be qualitatively assessed by the presence of a single spot on the TLC plate after development. researchgate.net
Table 2: Common Chromatographic Techniques for Purity Assessment
| Technique | Principle | Typical Application for this compound |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity analysis, separation from non-volatile impurities. nih.gov |
| GC | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile impurities. |
| TLC | Separation on a thin layer of adsorbent material based on differential migration with a solvent. | Rapid, qualitative purity checks. researchgate.net |
Advanced Biophysical Techniques for Ligand-Target Interaction Analysisuobabylon.edu.iq
Understanding how a drug molecule like this compound interacts with its biological target is crucial for elucidating its mechanism of action and for rational drug design. nih.gov Several advanced biophysical techniques can be employed to study these ligand-target interactions. nih.govproteros.comuni-leipzig.de
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target protein. mdpi.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. mdpi.com
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a target that is immobilized on a sensor surface. SPR can determine the kinetics of the interaction, providing information on the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study ligand-target interactions. nih.gov Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the ligand are in close contact with the target protein and can map the binding site on the protein. uni-leipzig.de
X-ray Crystallography provides a high-resolution three-dimensional structure of the ligand-target complex. This detailed structural information is invaluable for understanding the specific molecular interactions that govern binding and for guiding the design of more potent and selective inhibitors. mdpi.com
Table 3: Biophysical Techniques for Ligand-Target Interaction Analysis
| Technique | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). mdpi.com |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association/dissociation kinetics (kon/koff). |
| Nuclear Magnetic Resonance (NMR) | Ligand binding epitopes, mapping of the binding site on the target. nih.govuni-leipzig.de |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. mdpi.com |
Computational and Theoretical Chemistry in Ethyl Dibunate Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. mdpi.com A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. mdpi.com The primary goal is to forecast the binding mode and affinity, often represented by a scoring function, which estimates the strength of the interaction. inventi.in
In the context of Ethyl dibunate (B83973), which is thought to act by blocking afferent signals in the cough reflex arc, molecular docking could be used to investigate its interaction with potential protein targets within this pathway. wikipedia.org Researchers would first need a three-dimensional structure of the target protein, obtained through experimental methods like X-ray crystallography or predicted using modeling tools. mdpi.com Docking simulations would then place the Ethyl dibunate molecule into the protein's binding site to identify the most likely binding pose and calculate a binding energy score. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for the ligand's biological activity. inventi.in
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations apply the principles of quantum mechanics to determine the electronic structure and properties of molecules. northwestern.edu Methods like Density Functional Theory (DFT) are used to compute various molecular attributes, including optimized geometry, electronic energy, dipole moments, and molecular orbital energies (e.g., HOMO and LUMO). researchgate.netcmu.edu These calculations provide deep insights into the intrinsic properties of a molecule, such as its stability and reactivity. northwestern.edu
For a molecule like this compound, quantum chemical calculations could be employed to:
Determine its most stable three-dimensional conformation.
Calculate the distribution of electron density and electrostatic potential, identifying regions that are electron-rich or electron-poor. This is vital for understanding how the molecule might interact with a biological target. nrel.gov
Analyze its frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and kinetic stability. cmu.edu
Compute vibrational frequencies, which can be compared with experimental spectroscopic data (like IR spectra) to validate the computational model. nrel.gov
The table below illustrates typical data obtained from quantum chemical calculations for organic molecules, though specific values for this compound are not available in the literature.
| Property | Description | Hypothetical Example Value |
| Electronic Energy | The total energy of the molecule's electrons and fixed nuclei. | -X Hartrees |
| Dipole Moment | A measure of the net molecular polarity. | Y Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -Z eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +W eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | (W+Z) eV |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The process involves calculating a set of molecular descriptors (numerical representations of chemical properties) and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with observed activity (e.g., inhibitory concentration). nih.govimist.ma
A validated QSAR model can be used to predict the activity of new, untested compounds. mdpi.com For this compound, a QSAR study would require a dataset of structurally related naphthalene (B1677914) sulfonate derivatives with their corresponding measured antitussive activities. The model could identify which structural features (e.g., the size and position of the tert-butyl groups, the nature of the ester) are most important for potency. imist.ma This information is invaluable for guiding the synthesis of more effective analogues. A key aspect of QSAR is rigorous validation, using both internal (cross-validation) and external test sets, to ensure the model's predictive power. nih.gov
De Novo Design Approaches for Novel this compound-Inspired Chemical Entities
De novo design refers to computational methods that build novel molecular structures "from scratch" rather than by modifying existing ones. ijpsonline.com These algorithms use the three-dimensional structure of a target's binding site to assemble new molecules fragment by fragment or atom by atom. 182.160.97 The goal is to generate diverse chemical entities that are sterically and electrostatically complementary to the target, potentially leading to entirely new chemical scaffolds with desired biological activity. ijpsonline.com
Starting with a known target for this compound's antitussive action, a de novo design approach could be used to:
Identify key interaction points within the binding pocket.
Use fragment libraries to place and link chemical moieties that can favorably interact with these points. nih.gov
Grow and optimize these fragments into complete, drug-like molecules.
Score the newly designed molecules for predicted binding affinity and other desirable properties.
This approach facilitates the exploration of a much broader chemical space than traditional library screening and can lead to the discovery of novel, patentable drug candidates inspired by the binding mode of an existing drug like this compound. arxiv.org
Formulation Science and Advanced Delivery Systems Research
Pre-clinical Formulation Development Strategies and Excipient Research
Pre-clinical formulation development is a critical phase that aims to create a stable and effective dosage form for initial in-vivo testing. nih.gov The primary goal is to develop simple, scalable formulations, such as solutions or suspensions, that can be used in pharmacokinetic and toxicology studies in animal models. nih.govresearchgate.net For a compound like Ethyl Dibunate (B83973), which is soluble in DMSO but has low predicted water solubility, selecting appropriate excipients is paramount. medkoo.comdrugbank.com
Strategies for Early Development:
A rational approach begins with characterizing the drug's physicochemical properties, including its solubility, pKa, and melting point, to inform formulation decisions. drugfuture.comnih.gov Given the limited amount of active pharmaceutical ingredient (API) available in early stages, efficient screening of a small, well-chosen set of excipients is crucial. nih.gov The objective is to identify a vehicle system that can deliver the drug effectively, often for oral or intravenous administration in pre-clinical species, without interfering with the toxicological or pharmacokinetic assessment. crystalpharmatech.com
Excipient Research:
Excipients are inactive substances that serve as the vehicle for the active ingredient, influencing its solubility, stability, and bioavailability. ontosight.airesearchgate.net For a poorly water-soluble compound, formulation strategies often involve co-solvents, surfactants, and other solubilizing agents. wuxiapptec.com While specific excipient compatibility studies for Ethyl Dibunate are not widely published, general principles suggest the use of common pharmaceutical solvents and solubilizers to create suitable formulations for pre-clinical evaluation.
The table below outlines potential excipients that could be considered in the formulation of this compound based on general strategies for poorly soluble drugs.
Table 1: Potential Excipients for Pre-clinical Formulation of this compound
| Excipient Class | Example(s) | Function in Formulation | Rationale for Use with a Poorly Soluble Compound |
|---|---|---|---|
| Solvents/Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycols (PEGs) | Dissolves the API to create a solution. nih.govresearchgate.net | Enhances the solubility of drugs with low aqueous solubility, enabling liquid dosage forms for oral or parenteral administration. nih.gov |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor® RH 40 | Increases solubility by forming micelles; acts as a wetting agent. wuxiapptec.com | Improves the dissolution of lipophilic compounds in aqueous environments like the gastrointestinal tract. wuxiapptec.com |
| Lipids | Oils (e.g., sesame oil), Caprylic/Capric Triglycerides | Serves as a vehicle for lipid-based drug delivery systems (LBDDS). wuxiapptec.com | Enhances absorption of lipophilic drugs via the lymphatic pathway, potentially improving bioavailability. wuxiapptec.comglobalresearchonline.net |
| Buffering Agents | Citric Acid, Phosphate Buffers | Maintains a stable pH to prevent drug degradation and optimize solubility. researchgate.net | Controls the ionization state of the drug to maximize solubility and stability in the formulation. |
| Polymers | Ethylcellulose, Hydroxypropyl Methylcellulose (HPMC) | Used as a matrix former in solid dispersions or as a coating agent. vicihealthsciences.com | Can be used to create amorphous solid dispersions, which can significantly enhance the dissolution rate and bioavailability of crystalline drugs. americanpharmaceuticalreview.com |
Controlled Release and Targeted Delivery System Research (Non-human/Theoretical)
Controlled-release and targeted delivery systems are designed to modulate a drug's release rate and deliver it to a specific site in the body, respectively. vicihealthsciences.comwikipedia.org These advanced systems aim to improve therapeutic efficacy, reduce side effects, and decrease dosing frequency. wikipedia.org While no specific non-human or theoretical studies on controlled-release or targeted delivery systems for this compound have been identified, the principles can be applied.
Controlled-Release Systems:
For a drug to be effective in a controlled-release system, its release from the dosage form must be the rate-limiting step in its absorption. vicihealthsciences.com These systems often utilize polymers to form a matrix that erodes over time or allows the drug to diffuse out at a set rate. vicihealthsciences.com
Diffusion-Controlled Systems: The drug is embedded in a polymer matrix or enclosed in a polymer coat. The drug's release is governed by diffusion through this layer. vicihealthsciences.com
Erosion-Controlled Systems: The drug is incorporated into a matrix of an insoluble polymer or wax that slowly erodes in the gastrointestinal tract, releasing the drug as new layers are exposed. vicihealthsciences.com
Dissolution-Controlled Systems: The release of poorly soluble drugs can be sustained by modifying their particle size and, consequently, their dissolution rate. vicihealthsciences.com
Targeted Delivery Systems (Theoretical):
Targeted drug delivery aims to increase the concentration of a medication at a specific location, such as a tumor or an inflamed tissue, while minimizing exposure to healthy tissues. wikipedia.orgmdpi.com This is often achieved using nanocarriers like liposomes or nanoparticles. wikipedia.orgdovepress.com
Passive Targeting: This strategy relies on the physiological characteristics of diseased tissues. For example, tumors often have leaky blood vessels, which allows nanoparticles to accumulate preferentially in a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. mdpi.comfrontiersin.org
Active Targeting: This involves attaching specific ligands (e.g., antibodies, peptides) to the surface of a nanocarrier. dovepress.com These ligands recognize and bind to receptors that are overexpressed on target cells, leading to enhanced drug delivery to the site of action. frontiersin.org
The table below compares different theoretical delivery systems that could be conceptualized for a molecule like this compound.
Table 2: Comparison of Theoretical Advanced Delivery Systems
| Delivery System Type | Mechanism | Potential Application for a Molecule like this compound | Key Research Considerations (Non-human/Theoretical) |
|---|---|---|---|
| Polymer Matrix Tablet | Drug is dispersed within a hydrophilic or hydrophobic polymer matrix; release is controlled by diffusion and/or erosion. vicihealthsciences.com | To provide sustained antitussive action over an extended period, reducing dosing frequency. | Polymer selection, drug-to-polymer ratio, effect of physiological pH on release rate. |
| Lipid-Based Nanoparticles (e.g., SLNs) | Drug is encapsulated in a solid lipid core, potentially enhancing oral bioavailability and offering controlled release. americanpharmaceuticalreview.com | To improve oral absorption and protect the drug from degradation in the GI tract. | Particle size, drug loading efficiency, stability during storage, in-vitro release profiles. |
| Ligand-Targeted Liposomes | Liposomes are decorated with ligands that bind to specific receptors on target cells (e.g., in lung tissue). wikipedia.orgfrontiersin.org | Theoretical targeting to lung tissue to concentrate the antitussive effect at the site of action. | Ligand selection, receptor expression on target cells, stability of the liposome (B1194612) in circulation, non-specific uptake by other organs. |
| Ultrasound-Sensitive Nanocarriers | Nanocarriers (e.g., perfluorocarbon nanodroplets) release their drug payload when activated by focused ultrasound at a specific body site. frontiersin.org | For targeted release in a specific region of the respiratory system, theoretically maximizing local effect. | Nanocarrier stability, ultrasound frequency and intensity for effective drug release, safety profile of the carrier and activation method. frontiersin.org |
Bioavailability Enhancement Strategies in Pre-clinical Contexts
Bioavailability refers to the fraction of an administered drug that reaches systemic circulation. patsnap.com For orally administered drugs with poor aqueous solubility, like this compound is predicted to have, bioavailability can be very low, limiting therapeutic efficacy. drugbank.comglobalresearchonline.net Pre-clinical research focuses on various formulation strategies to overcome this challenge. wuxiapptec.com
Key strategies for enhancing oral bioavailability include:
Improving Solubility and Dissolution Rate: A drug must dissolve in gastrointestinal fluids before it can be absorbed. patsnap.com Techniques focus on increasing the drug's solubility and the speed at which it dissolves.
Particle Size Reduction: Decreasing the particle size of a drug, for instance through micronization or nanosizing, increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption. wuxiapptec.com
Lipid-Based Formulations: For lipophilic (fat-soluble) drugs, dissolving the compound in lipid excipients can improve absorption. wuxiapptec.com Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the gut, which can enhance drug solubilization and absorption. mdpi.com
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of a drug in an aqueous environment. wuxiapptec.com
The following table summarizes common pre-clinical strategies for bioavailability enhancement.
Table 3: Pre-clinical Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Example Formulation Approach | Pre-clinical Assessment |
|---|---|---|---|
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation. wuxiapptec.com | Nanosuspension or micronized drug powder. | In-vitro dissolution studies, pharmacokinetic studies in animal models comparing plasma concentrations to a standard solution or suspension. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility and faster dissolution than the stable crystalline form. americanpharmaceuticalreview.com | Drug and polymer (e.g., HPMC, PVP) are co-dissolved and spray-dried. | Solid-state characterization (to confirm amorphous nature), dissolution testing, and in-vivo bioavailability studies in rats or dogs. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid/surfactant mixture, which promotes emulsification in the GI tract, keeping the drug in a solubilized state for absorption. wuxiapptec.commdpi.com | Self-Emulsifying Drug Delivery System (SEDDS) filled into capsules. | Assessment of self-emulsification, droplet size analysis, and comparative oral bioavailability studies in animal models. |
| Complexation | A cyclodextrin (B1172386) molecule encapsulates the poorly soluble drug molecule within its hydrophobic core, increasing its apparent water solubility. wuxiapptec.com | An inclusion complex of the drug with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). | Phase-solubility studies, characterization of the complex, and in-vivo pharmacokinetic evaluation. |
Solid-State Research and Polymorphism in Formulation Science
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence solubility, stability, and manufacturability. researchgate.netrroij.com Solid-state research involves identifying and characterizing the different solid forms a compound can adopt, such as crystalline polymorphs, solvates, and the amorphous state. ardena.com
Polymorphism:
Polymorphism is the ability of a compound to exist in two or more different crystal structures. jocpr.com These different forms, or polymorphs, have the same chemical composition but different internal lattice arrangements. jocpr.com This can lead to significant differences in physicochemical properties:
Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble and dissolve faster than the most stable crystalline form. jocpr.com
Stability: The most stable polymorph is typically preferred for development to avoid unintended transformations to other forms during manufacturing or storage, which could alter the drug's performance. researchgate.net
Bioavailability: Differences in solubility and dissolution can directly impact a drug's bioavailability. jocpr.com
While no specific studies on the polymorphism of this compound are available in the literature, it is a critical consideration for any crystalline API. irispublishers.com The potential for polymorphism must be investigated during pre-clinical development through screening studies that expose the drug to various solvents, temperatures, and processing conditions to induce the formation of different solid forms. ardena.com These forms are then characterized using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Solid-State NMR (ssNMR). jocpr.comirispublishers.com
The table below describes common solid-state forms and their general properties in a pharmaceutical context.
Table 4: General Characteristics of Pharmaceutical Solid-State Forms
| Solid Form | Description | Typical Impact on Formulation | Key Characterization Technique |
|---|---|---|---|
| Stable Crystalline Polymorph | The most thermodynamically stable crystal form under defined conditions. researchgate.net | Preferred for development due to the lowest risk of physical transformation; may have lower solubility. researchgate.net | X-Ray Powder Diffraction (XRPD) |
| Metastable Crystalline Polymorph | A less stable crystal form that has a tendency to convert to the stable form over time. jocpr.com | Often exhibits higher solubility and faster dissolution, which can improve bioavailability, but poses a stability risk. jocpr.com | Differential Scanning Calorimetry (DSC), XRPD |
| Amorphous Solid | Lacks a long-range ordered crystal lattice; exists in a higher energy state. researchgate.net | Significantly higher solubility and dissolution rate compared to crystalline forms, but is physically less stable and can be hygroscopic. | XRPD (shows a halo pattern instead of sharp peaks) |
| Solvate/Hydrate | A crystal form that incorporates solvent (solvate) or water (hydrate) molecules into its lattice. researchgate.net | Can have different solubility and stability properties compared to the unsolvated form; formation can be triggered by exposure to solvents or humidity. | Thermogravimetric Analysis (TGA), DSC, XRPD |
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Table 1: Potential Applications of AI/ML in Ethyl Dibunate (B83973) Research
| AI/ML Application | Description | Potential Impact on Ethyl Dibunate Research |
|---|---|---|
| Predictive Modeling (QSAR) | Algorithms predict biological activity based on chemical structure. mrlcg.comyoutube.com | Rapidly screen virtual libraries of this compound derivatives to identify promising candidates for synthesis. |
| ADME/Tox Prediction | Models forecast the pharmacokinetic and toxicity profiles of molecules. nih.gov | Prioritize compounds with favorable safety and metabolic profiles early in the discovery process. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. alacrita.com | Design new this compound analogs optimized for specific biological targets or improved properties. |
| Target Prediction | AI algorithms predict potential biological targets for a given small molecule. researchgate.netnih.gov | Identify novel mechanisms of action and opportunities for repurposing this compound for new indications. |
Exploration of Novel Biological Targets and Mechanistic Pathways (In vitro/Non-human)
While this compound is known for its antitussive effects, its full range of biological interactions remains largely unexplored. Modern methodologies in target identification and validation can unveil novel mechanistic pathways, potentially expanding its therapeutic utility. nih.gov
Emerging techniques for target discovery are moving beyond traditional assays. nih.gov Methods that could be applied to this compound include:
Chemical Proteomics: Using this compound-based probes to isolate and identify binding proteins directly from cell or tissue lysates.
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the entire proteome upon binding to a drug. technologynetworks.com It can identify direct targets and downstream effects of this compound in an unbiased manner within a cellular context. technologynetworks.com
Multi-Omics Analysis: Integrating data from genomics, transcriptomics, and proteomics of cells or tissues treated with this compound can reveal perturbations in biological pathways, suggesting potential mechanisms and targets. astrazeneca.com
CRISPR-based Genetic Screens: Large-scale CRISPR screens can identify genes that are essential for the activity of this compound or that modulate cellular response to it, thereby pinpointing key components of its mechanistic pathway. astrazeneca.com
To investigate these new targets and pathways, a variety of in vitro and non-human models are essential. Advanced in vitro systems like 3D organoids or "lung-on-a-chip" models provide a more physiologically relevant environment to study the effects of this compound on respiratory tissues compared to traditional 2D cell cultures. astrazeneca.comnih.gov For in vivo studies, non-human primate (NHP) models, such as the cynomolgus monkey, are considered highly valuable for respiratory research due to the high degree of similarity in their immune and respiratory systems to humans. prisysbiotech.com Such models could be used to validate novel targets and explore the compound's mechanism in a complex, living system. reprocell.comnih.gov
Advancements in Chemoenzymatic and Sustainable Synthesis Methodologies
The traditional synthesis of aromatic sulfonates often involves harsh reagents like fuming sulfuric acid, which poses environmental and safety challenges. researchgate.netyoutube.com The principles of green chemistry are driving the development of more sustainable and efficient synthetic routes. researchgate.net
Recent advances in "green sulfonation" offer promising alternatives. These include the use of milder sulfonating agents, such as sulfur trioxide complexes (e.g., SO₃-pyridine), which are easier to handle and can reduce byproduct formation. researchgate.netmdpi.com Other innovative approaches focus on gas-phase sulfonation or the use of inorganic sulfites as a source of the sulfonyl group, which can proceed under milder conditions. researchgate.netecnu.edu.cn The use of water as a solvent in sulfonylation reactions is also gaining traction, significantly improving the environmental profile of the synthesis. nih.gov
For the synthesis of naphthalenesulfonic acid derivatives specifically, microwave-assisted organic synthesis represents a significant advancement. For example, a microwave-assisted, copper-catalyzed Ullmann coupling has been shown to be an efficient method for synthesizing related anilinonaphthalene-1-sulfonic acid derivatives, offering high yields and significantly reduced reaction times compared to conventional methods. nih.govacs.org This approach could potentially be adapted for the synthesis of this compound precursors.
Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, offers high selectivity and mild reaction conditions. While specific enzymatic pathways for this compound synthesis are not yet established, the exploration of sulfotransferases or engineered enzymes could lead to highly efficient and environmentally benign production methods in the future.
Table 2: Comparison of Synthesis Methodologies for Aromatic Sulfonates
| Methodology | Traditional Synthesis | Sustainable/Advanced Synthesis |
|---|---|---|
| Reagents | Fuming sulfuric acid, chlorosulfonic acid. google.com | SO₃-base complexes, inorganic sulfites, sulfur dioxide surrogates. researchgate.net |
| Solvents | Often requires harsh organic solvents. | Water, ionic liquids, or solvent-free conditions. nih.gov |
| Conditions | High temperatures, long reaction times. acs.org | Milder conditions, microwave assistance, continuous flow processes. researchgate.netnih.gov |
| Byproducts | Significant acid waste and unwanted isomers. | Reduced waste, higher selectivity. |
| Key Advantage | Established and well-understood. | Improved safety, reduced environmental impact, potentially higher efficiency. |
Challenges and Opportunities in Fundamental this compound Research
Despite its established use, fundamental research on this compound faces several challenges that also present significant opportunities. As an older compound, it may lack comprehensive patent protection for new uses, which can deter investment from pharmaceutical companies. frontiersin.orgtechnologynetworks.com This is a common hurdle in drug repurposing. nih.gov
Challenges:
Limited Mechanistic Understanding: The precise molecular mechanisms underlying its known biological effects are not fully elucidated.
Data Scarcity: There is a lack of extensive, publicly available data on its broader biological activities and potential off-targets.
Intellectual Property Hurdles: Discovering a new use for an existing drug can present challenges in securing new patents, which is often a prerequisite for commercial development. frontiersin.orgnih.gov
Commercial Incentives: Without strong patent protection, the financial incentive to fund extensive new research and clinical trials can be limited. technologynetworks.com
Opportunities:
Drug Repurposing: The application of modern computational and experimental screening methods (as described in sections 7.1 and 7.2) provides a major opportunity to identify new therapeutic indications for this compound. nih.govresearchgate.net
Modern Mechanistic Studies: There is a clear opportunity to apply state-of-the-art techniques to thoroughly characterize its mechanism of action, potentially revealing new biology.
Analog Development: A deeper understanding of its structure-activity relationship could fuel the development of novel, patentable analogs with improved properties.
Academic and Non-profit Research: The barriers to commercial investment create an opening for academic researchers, non-profit organizations, and government-funded initiatives to explore the full potential of this compound, driven by scientific curiosity and unmet medical needs. lifearc.orglifearc.org
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Ethyl dibunate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves esterification reactions, where dibunate acid reacts with ethanol under acidic catalysis. Key variables include molar ratios (acid:alcohol), temperature (optimized to avoid side reactions), and catalyst concentration (e.g., sulfuric acid). Purity can be assessed via HPLC or GC-MS, with yield calculated gravimetrically after recrystallization. Control experiments should compare alternative catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., toluene vs. THF) to optimize efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹). Thermal stability can be assessed via Differential Scanning Calorimetry (DSC), and solubility profiles determined using polar/non-polar solvents. Cross-validate results with mass spectrometry (MS) for molecular weight confirmation. Ensure calibration standards are peer-reviewed and instrument parameters documented .
Q. How does this compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation via HPLC at intervals, identifying breakdown products using LC-MS. Statistical tools like ANOVA can compare degradation rates across conditions. Include controls with inert atmospheres (N₂) to isolate oxidative effects. Reference ICH guidelines for pharmaceutical stability testing frameworks .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s interactions in biological systems, and how can these be experimentally validated?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies with purified targets) to identify binding affinities (IC₅₀ values). Molecular docking simulations (e.g., AutoDock Vina) predict interaction sites, validated via site-directed mutagenesis. For in vivo models, employ knockout organisms or RNA interference to confirm target specificity. Ensure dose-response curves and negative controls (e.g., solvent-only) are included to distinguish pharmacological activity from artifacts .
Q. How can computational modeling resolve contradictions in this compound’s reported pharmacokinetic properties?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate disparate data (e.g., absorption variability in rodent vs. human models). Parameterize models using in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate predictions against clinical trial data if available. Sensitivity analysis identifies critical parameters (e.g., hepatic clearance rates), guiding targeted experimental replication .
Q. What experimental designs are optimal for elucidating this compound’s enantiomeric effects, given its chiral centers?
- Methodological Answer : Separate enantiomers via chiral chromatography (e.g., HPLC with amylose-based columns). Test each enantiomer in bioactivity assays (e.g., receptor binding) to isolate stereospecific effects. Circular Dichroism (CD) spectroscopy confirms enantiomeric purity. Statistical rigor requires blinding and randomization to mitigate bias. Compare results to racemic mixtures to assess synergistic/antagonistic interactions .
Q. How can systematic reviews address discrepancies in this compound’s toxicity profiles across preclinical studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Weight findings by study quality (e.g., Jadad scoring for in vivo experiments). Subgroup analyses can explore dose-dependency, species-specific effects, and methodological biases (e.g., solvent choice). Publication bias is assessed via funnel plots, with heterogeneity quantified using I² statistics .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation by combining multiple techniques (e.g., in vitro, in silico, in vivo) to validate findings. For conflicting results, design replication studies with stricter controls (e.g., standardized protocols across labs) .
- Experimental Design : Employ factorial designs to test multiple variables (e.g., pH, temperature) simultaneously. Power analysis ensures adequate sample sizes to detect significant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
